molecular formula C7H10N2O4S2 B051972 3-(Ethylsulfonyl)pyridine-2-sulfonamide CAS No. 117671-01-9

3-(Ethylsulfonyl)pyridine-2-sulfonamide

Cat. No. B051972
M. Wt: 250.3 g/mol
InChI Key: ZVAJJLYQUHJURI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(Ethylsulfonyl)pyridine-2-sulfonamide” is defined by its IUPAC name and InChI code . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.


Physical And Chemical Properties Analysis

“3-(Ethylsulfonyl)pyridine-2-sulfonamide” is a solid at room temperature . It has a molecular weight of 250.3 . More specific physical and chemical properties such as melting point, boiling point, and water solubility are not available in the sources retrieved.

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines, which can be synthesized using 3-(Ethylsulfonyl)pyridine-2-sulfonamide, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
    • Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . The specific methods and procedures would depend on the desired end product.
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Bioactivity Studies

    • Summary of Application : The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which can be synthesized using 3-(Ethylsulfonyl)pyridine-2-sulfonamide, have been chosen as research candidates for studying the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity .
    • Results or Outcomes : The results or outcomes of these studies are not specified in the source .
  • Production of Agrochemicals and Fertilizers
    • Summary of Application : 3-(Ethylsulfonyl)pyridine-2-sulfonamide is an essential intermediate for the production of agrochemicals and fertilizers . It has excellent physiochemical characteristics, making it an ideal ingredient for various agricultural applications .
    • Results or Outcomes : This product is a potent sulfonamide-based herbicide that provides broad-spectrum control against weeds .
  • Synthesis of Pyridinium Sulfonamide Ionic Liquids
    • Summary of Application : Pyridinium sulfonamide ionic liquids, which can be synthesized using 3-(Ethylsulfonyl)pyridine-2-sulfonamide, have been studied for their biological activities . These ionic liquids have been characterized by spectral studies such as FT-IR, 1H-NMR, 13C-NMR and mass spectrometry .
    • Methods of Application : The synthesis of pyridinium sulfonamide ionic liquids involves amination of pyridine followed by a reaction with a phenyl sulfonyl chloride .
    • Results or Outcomes : The synthesized pyridinium sulfonamide ionic liquids have been analyzed for their antioxidant, antibacterial, antifungal, anticoagulant and anticancer activity . The results showed that these ionic liquids have potential biological activities .

Safety And Hazards

Safety information indicates that “3-(Ethylsulfonyl)pyridine-2-sulfonamide” should be handled with caution . Exposure should be limited, and it should not be inhaled or come into contact with skin or eyes . It should be stored in a cool, dry, well-ventilated place .

properties

IUPAC Name

3-ethylsulfonylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S2/c1-2-14(10,11)6-4-3-5-9-7(6)15(8,12)13/h3-5H,2H2,1H3,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAJJLYQUHJURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869609
Record name 3-(Ethylsulfonyl)pyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Pyridinesulfonamide, 3-(ethylsulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3-(Ethylsulfonyl)pyridine-2-sulfonamide

CAS RN

117671-01-9
Record name 3-(Ethylsulfonyl)-2-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117671-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethylsulfonyl)pyridine-2-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117671019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinesulfonamide, 3-(ethylsulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Ethylsulfonyl)pyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethanesulfonyl)pyridine-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(ETHYLSULFONYL)PYRIDINE-2-SULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO389IU6CH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using the second half of the procedure of Example 4 (i.e., the trifluoroacetic acid reaction), 9.0 g (0.029 mol) of the product from Example 9 was converted to 4.2 g (58%) of the title compound: m.p. 211°-212.5°; NMR (DMSO-d6, 200 MHz) 1.15 (3H, t, J=7 Hz), 3.4 (NH2), 3.7 (2H, q, J=7 Hz), 7.9 (1H, m), 8.5 (1H, m), 8.95 (1H, m); IR (nujol) 3370, 3190, 1350, 1310, 1180 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
9 g
Type
reactant
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, Slovenia, and co‐rapporteur …
Number of citations: 4 efsa.onlinelibrary.wiley.com

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